5-Bromo-1-methylimidazolidine-2,4-dione
Description
5-Bromo-1-methylimidazolidine-2,4-dione is a halogenated derivative of imidazolidine-2,4-dione, a heterocyclic scaffold with broad applications in medicinal and agrochemical research. The compound features a bromine atom at position 5 and a methyl group at position 1, which influence its electronic, steric, and pharmacological properties. This article provides a detailed comparison with structurally and functionally related compounds, focusing on synthetic methodologies, substituent effects, and biological activities.
Properties
CAS No. |
113259-78-2 |
|---|---|
Molecular Formula |
C4H5BrN2O2 |
Molecular Weight |
193.00 g/mol |
IUPAC Name |
5-bromo-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C4H5BrN2O2/c1-7-2(5)3(8)6-4(7)9/h2H,1H3,(H,6,8,9) |
InChI Key |
QOQRPHHQPCJMPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)NC1=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues within Imidazolidine-2,4-dione Derivatives
Imidazolidine-2,4-dione derivatives vary based on substituents at positions 3 and 4. For example:
- IM-7 (5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione) : Induces acute cardiovascular effects in rats .
- 5-(4-Bromophenyl)imidazolidine-2,4-dione (CAS 37944-78-8): Shares the bromophenyl group at position 5 but lacks the N1-methyl group of the target compound, resulting in a lower molecular weight (255.07 g/mol vs. 237.06 g/mol for the target) .
Key Structural Differences :
- Halogen vs.
- N1-Methylation: The methyl group at position 1 may improve metabolic stability or alter solubility compared to non-methylated analogues like 5-(4-bromophenyl)imidazolidine-2,4-dione .
Comparison with Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-diones, sulfur-containing analogues, exhibit distinct biological profiles:
- 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione (1d) : Shows 84.2% lipid peroxidation inhibition, the highest among tested derivatives .
- Halogenated Derivatives (e.g., 1i, 1p) : Moderate inhibition (46–49%), suggesting bromine’s electron-withdrawing effects may reduce activity compared to methoxy groups .
Structural Implications :
- Sulfur vs. Oxygen : The thiazolidinedione core’s sulfur atom increases polarity and may alter binding interactions compared to imidazolidinediones.
- Substituent Position : Benzylidene substituents at position 5 in thiazolidinediones vs. aryl groups at position 5 in imidazolidinediones lead to divergent pharmacological targets .
Halogen-Substituted Heterocyclic Diones
- Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) : A pyrimidinedione herbicide with bromine and methyl groups. Its pesticidal activity highlights bromine’s role in enhancing bioactivity in agrochemicals .
- 8-Bromo-2,4,4a,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-a]quinoline-5,4'-imidazolidine]-2',5'-dione: A spirocyclic brominated imidazolidinedione synthesized via urea derivative formation, demonstrating bromine’s versatility in complex heterocycles .
Comparative Analysis :
Target Compound Hypotheses :
- The bromine atom may confer antimicrobial or anticancer properties, as seen in other halogenated heterocycles.
- N1-Methylation could improve pharmacokinetic profiles compared to non-methylated analogues.
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